molecular formula C9H11ClN2OS B14237944 Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate CAS No. 491593-47-6

Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate

Katalognummer: B14237944
CAS-Nummer: 491593-47-6
Molekulargewicht: 230.72 g/mol
InChI-Schlüssel: FWPJXUYVZSXZQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate typically involves the reaction of 6-chloropyridin-3-ylmethanol with methyl ethanimidothioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
  • (6-Chloropyridin-3-yl)methanol

Uniqueness

Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridinyl group and an ethanimidothioate moiety makes it particularly versatile in various applications .

Eigenschaften

CAS-Nummer

491593-47-6

Molekularformel

C9H11ClN2OS

Molekulargewicht

230.72 g/mol

IUPAC-Name

methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate

InChI

InChI=1S/C9H11ClN2OS/c1-7(14-2)12-13-6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3

InChI-Schlüssel

FWPJXUYVZSXZQA-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOCC1=CN=C(C=C1)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.